4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a useful research compound. Its molecular formula is C18H25BrClNO7 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate is 481.05029 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Complexation in Organometallic Chemistry
One study focuses on the synthesis and complexation of palladium(II) and mercury(II) with novel organometallic compounds, highlighting methodologies that could be relevant for the synthesis and application of the specified compound in organometallic chemistry. This research could inform the development of new materials or catalytic processes (Singh et al., 2000).
Environmental Degradation Studies
Another pertinent area of research involves the environmental degradation of pollutants, where methods similar to those used in the degradation of 2-chloro-N-(2-methyl-6-ethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide and methyl parathion could potentially be applied to understand the environmental impact and degradation pathways of the compound (Pignatello & Sun, 1995).
Theoretical and Quantum Chemical Studies
Research on the inhibition efficiencies of certain compounds as corrosion inhibitors for metals provides an example of applying theoretical and quantum chemical calculations to predict the activity of similar compounds. Such studies could be adapted to investigate the properties and potential applications of the specified compound in materials science (Zarrouk et al., 2014).
Antioxidant Properties and Biological Evaluation
Studies on the synthesis and biological evaluation of compounds, including their antioxidant properties, showcase how similar methodologies could be employed to assess the biological activity and potential therapeutic applications of the compound . This area of research is crucial for identifying new drugs and understanding their mechanisms of action (Balaydın et al., 2010).
Sorption Studies for Environmental Applications
Investigations into the sorption of phenoxy herbicides to soil and other materials provide insights into environmental behavior and remediation techniques that could be relevant for managing the environmental impact of related compounds. These studies contribute to our understanding of pollutant distribution and potential methods for environmental cleanup (Werner et al., 2012).
Properties
IUPAC Name |
4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO3.C2H2O4/c1-12-10-19(11-13(2)22-12)5-6-20-7-8-21-16-4-3-14(17)9-15(16)18;3-1(4)2(5)6/h3-4,9,12-13H,5-8,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGCTHIISNAEQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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